cis-1-Bromoheptadec-8-ene
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Overview
Description
cis-1-Bromoheptadec-8-ene: is an organic compound with the molecular formula C17H33Br . It is a halogenated derivative of heptadecene, characterized by the presence of a bromine atom attached to the first carbon of the heptadecene chain. The compound is notable for its use as an intermediate in various chemical syntheses and its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Bromoheptadec-8-ene typically involves the bromination of heptadecene. One common method is the addition of hydrogen bromide (HBr) to heptadec-8-ene under controlled conditions to ensure the formation of the cis isomer. The reaction is usually carried out in the presence of a radical initiator or under UV light to facilitate the addition of the bromine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination reaction is carefully monitored to ensure the selective formation of the cis isomer, and the product is purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-1-Bromoheptadec-8-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted heptadecene derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form heptadecene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used in non-polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Various substituted heptadecene derivatives.
Elimination Reactions: Heptadecene.
Oxidation and Reduction Reactions: Corresponding alcohols and alkanes.
Scientific Research Applications
cis-1-Bromoheptadec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the development of therapeutic agents and diagnostic tools.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-Bromoheptadec-8-ene involves its reactivity as a halogenated alkene. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The double bond in the heptadecene chain also allows for addition reactions, making the compound versatile in chemical synthesis .
Comparison with Similar Compounds
cis-8-Heptadecene: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
trans-1-Bromoheptadec-8-ene: The trans isomer of the compound, which has different stereochemical properties and reactivity.
1-Bromoheptadecane: A saturated analogue that lacks the double bond, resulting in different chemical behavior.
Uniqueness: cis-1-Bromoheptadec-8-ene is unique due to its combination of a bromine atom and a cis double bond, which imparts specific reactivity and stereochemistry. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .
Properties
Molecular Formula |
C17H33Br |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(Z)-1-bromoheptadec-8-ene |
InChI |
InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h9-10H,2-8,11-17H2,1H3/b10-9- |
InChI Key |
CNDALZVFFAULQK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCBr |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCBr |
Origin of Product |
United States |
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